3-[(1-Cyclopropanecarbonylpiperidin-4-yl)methoxy]-6-methylpyridazine
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Overview
Description
3-[(1-Cyclopropanecarbonylpiperidin-4-yl)methoxy]-6-methylpyridazine is a chemical compound with a complex structure that includes a cyclopropyl group, a piperidine ring, and a pyridazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Cyclopropanecarbonylpiperidin-4-yl)methoxy]-6-methylpyridazine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperidine ring, the introduction of the cyclopropyl group, and the attachment of the pyridazine moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch processes. These methods are designed to ensure consistent quality and scalability while minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-[(1-Cyclopropanecarbonylpiperidin-4-yl)methoxy]-6-methylpyridazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[(1-Cyclopropanecarbonylpiperidin-4-yl)methoxy]-6-methylpyridazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(1-Cyclopropanecarbonylpiperidin-4-yl)methoxy]-6-methylpyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and pyridazine-containing molecules. Examples include:
- Cyclopropyl(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone
- [4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1,3-thiazol-4-yl)methanone
Uniqueness
3-[(1-Cyclopropanecarbonylpiperidin-4-yl)methoxy]-6-methylpyridazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl group, in particular, adds rigidity and influences its reactivity and interaction with biological targets.
Properties
IUPAC Name |
cyclopropyl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-11-2-5-14(17-16-11)20-10-12-6-8-18(9-7-12)15(19)13-3-4-13/h2,5,12-13H,3-4,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUNSUXRRLWDFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OCC2CCN(CC2)C(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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